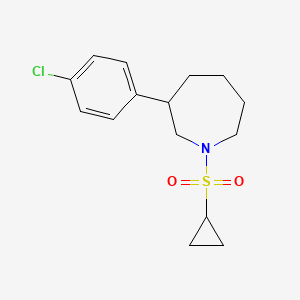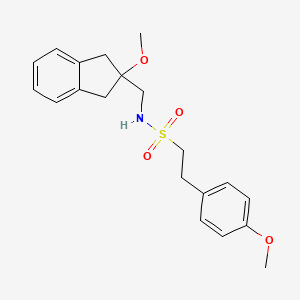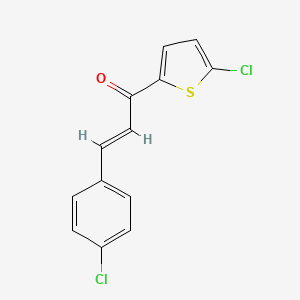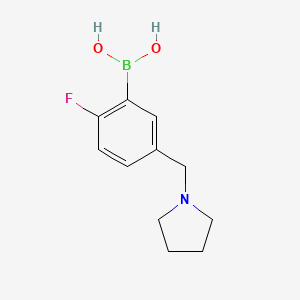
4-((1,4,4a,8a-tetrahydroisoquinolin-2(3H)-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1,4,4a,8a-tetrahydroisoquinolin-2(3H)-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H25N3O3S2 and its molecular weight is 491.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-((1,4,4a,8a-tetrahydroisoquinolin-2(3H)-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide involves multi-step organic reactions. Typically, the process starts with the preparation of isoquinoline intermediates, followed by sulfonation, and finally coupling with the thiazole and benzamide units under carefully controlled conditions. Key reagents often include chlorosulfonic acid for sulfonation and thionyl chloride for activation of carboxylic acids. Reactions are generally conducted in inert atmospheres at controlled temperatures to optimize yield and purity.
Industrial Production Methods: For large-scale production, methods like continuous flow synthesis and catalytic processes are employed to enhance efficiency and scalability. These methods reduce reaction times, improve yields, and ensure consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo a variety of chemical reactions, such as:
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: The isoquinoline moiety can be reduced to its corresponding tetrahydroisoquinoline derivative.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride are commonly used. Typical reaction conditions vary from mild to severe, depending on the specific transformation required.
Major Products: Major products include modified derivatives of the original compound, often with enhanced properties or reactivity for further applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, this compound serves as a valuable building block for constructing more complex molecules.
Biology: Its structural motifs are explored for potential bioactivity, including enzyme inhibition and receptor binding.
Industry: Applications include materials science for developing novel polymers and advanced materials due to its unique chemical properties.
Mechanism of Action: The compound’s mechanism of action varies with its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. Pathways involved can include inhibition of specific enzymes or interference with signal transduction pathways critical for cell function.
Vergleich Mit ähnlichen Verbindungen
4-(2-(2-methylthiazol-4-yl)benzamido)benzenesulfonamide
2-(4-methylthiazol-2-ylamino)benzenesulfonamide
N-(4-(4-methylthiazol-2-yl)phenyl)sulfonylisoquinolin-2-amine
These similar compounds share partial structural features, yet differ in overall architecture and specific functionalities, highlighting the unique attributes of 4-((1,4,4a,8a-tetrahydroisoquinolin-2(3H)-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide.
Eigenschaften
IUPAC Name |
4-(3,4,4a,8a-tetrahydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-18-6-8-20(9-7-18)24-17-33-26(27-24)28-25(30)21-10-12-23(13-11-21)34(31,32)29-15-14-19-4-2-3-5-22(19)16-29/h2-13,17,19,22H,14-16H2,1H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPPFXMOGRMTIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5C=CC=CC5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-bromophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2483396.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one](/img/new.no-structure.jpg)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl](/img/structure/B2483401.png)

![2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B2483404.png)
![N-(3-fluorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2483406.png)
![4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2483408.png)



![N-(2H-1,3-benzodioxol-5-yl)-3-[2-(2-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B2483415.png)


